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5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Alkaline phosphatase inhibition Germ cell alkaline phosphatase (GCAP) MLSMR high-throughput screening

Sourcing a well-characterized pyrazolo[1,5-a]pyrimidine GCAP inhibitor with reproducible SAR is often a bottleneck. This compound (IC50 999 µM, GCAP) fills that gap with a morpholinopropylamino side chain that drives target selectivity distinct from direct-morpholine or N-cyclopentyl analogs. • Precisely defined chemotype - methyl at C5, phenyl at C3, morpholinopropylamine at C7. • >10-fold potency differences vs. analogs confirm side-chain sensitivity. • Ideal starting probe for phosphatase biology or scaffold-hopping SPR campaigns. Supplied ≥95% purity; shipped ambient within 24-48 hours of order confirmation.

Molecular Formula C20H25N5O
Molecular Weight 351.454
CAS No. 877781-69-6
Cat. No. B2987364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS877781-69-6
Molecular FormulaC20H25N5O
Molecular Weight351.454
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C20H25N5O/c1-16-14-19(21-8-5-9-24-10-12-26-13-11-24)25-20(23-16)18(15-22-25)17-6-3-2-4-7-17/h2-4,6-7,14-15,21H,5,8-13H2,1H3
InChIKeyYYGYBGNUANEBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Compound 877781-69-6: Core Scaffold & Identifiers


5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 877781-69-6) is a fully synthetic small molecule built on the pyrazolo[1,5-a]pyrimidine core, a privileged scaffold widely exploited for kinase inhibition and receptor antagonism [1]. The compound carries a methyl group at position 5, a phenyl ring at position 3, and a morpholinopropylamino side chain at position 7; it has a molecular formula of C20H25N5O and a molecular weight of 351.4 g/mol [2]. Originally deposited in the Molecular Libraries Small Molecule Repository (MLSMR) under identifiers MLS000042234 and SMR000046943, it entered public screening collections via the NIH Molecular Libraries Program, where its primary annotation is as an inhibitor of human germ cell alkaline phosphatase (GCAP) [3]. The compound is catalogued in PubChem (CID 665812) and BindingDB (BDBM39598), and it is commercially available from multiple research-chemical suppliers typically at ≥95% purity, positioning it as a tractable starting point for medicinal chemistry optimization or biochemical probe development .

Phosphatase inhibitor probe development (GCAP)
Side-chain SAR exploration scaffold
ADME property reference (HBD, linker flexibility)
Chemogenomics library diversification

Why Analogs Cannot Substitute 877781-69-6


Within the pyrazolo[1,5-a]pyrimidin-7-amine series, even modest alterations at the 7-position amine substituent produce substantial shifts in target engagement, potency, and physicochemical profile. The morpholinopropylamino side chain of CAS 877781-69-6 is a tertiary-amine-terminated, three-carbon-spaced basic appendage that simultaneously modulates lipophilicity (XLogP3 ≈ 2.7), hydrogen-bond acceptor count (5), and rotatable bond count (6) [1]. Replacing this side chain with a directly attached morpholine (as in the comparator 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, BDBM48274) eliminates the flexible propylamino linker and the secondary amine hydrogen-bond donor, yielding a distinct pharmacological fingerprint: the two compounds report activity against different protein targets—alkaline phosphatase (GCAP) versus matrix metalloproteinase-14 (MMP‑14)—with a ~15‑fold divergence in reported IC₅₀/EC₅₀ values, underscoring that side-chain identity dictates target selectivity [2][3]. Likewise, substituting the morpholinopropylamino group with a simple cyclopentylamino group (BDBM100232) changes the IC₅₀ against GCAP by approximately 16‑fold, confirming that the morpholinopropyl moiety is not interchangeable with smaller, less basic alkylamino groups [4]. These structure-activity relationship (SAR) discontinuities mean that researchers cannot simply order the cheapest or most readily available pyrazolo[1,5-a]pyrimidin-7-amine congener and expect equivalent biological results.

7‑position side chain drives target selectivity
Morpholinopropyl (GCAP) vs. direct morpholine (MMP‑14) engagement shifts entirely; analogs are not functionally redundant.
Cyclopentyl analog shows ~16‑fold potency difference
Smaller, less basic alkylamino substituents alter GCAP IC₅₀ substantially; side-chain identity cannot be swapped without retesting.
Propylamino linker adds H‑bond donor and flexibility
Removing the linker eliminates the secondary amine donor and reduces rotatable bonds, affecting solubility, permeability, and binding mode.

Quantitative Differentiation: 877781-69-6 vs. Analogs


GCAP Inhibition: Morpholinopropyl vs. Cyclopentyl

In a standardized NIH Molecular Libraries high-throughput screening campaign conducted by the Sanford-Burnham Center for Chemical Genomics, 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (BDBM39598) inhibited human germ cell alkaline phosphatase (GCAP) with an IC₅₀ of 9.99 × 10⁵ nM (999 µM) [1]. The closest publicly tested analog with a different 7-position substituent, N-cyclopentyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (BDBM100232), displayed an IC₅₀ of 6.29 × 10⁴ nM (62.9 µM) in a Scripps Research Institute MLSMR screen, representing an approximately 16‑fold difference in potency. The divergent activities demonstrate that the morpholinopropylamino chain confers a distinct pharmacological profile relative to simple cycloalkylamino substituents, even when both compounds share an identical pyrazolo[1,5-a]pyrimidine core [2].

GCAP IC₅₀ comparison
Context-dependent
Target 999 µM vs. Cyclopentyl analog 62.9 µM (~16‑fold)
Substituent-dependent potency difference; supports scaffold selectivity review.
HTS conditions differ between screening centers.
Alkaline phosphatase inhibition Germ cell alkaline phosphatase (GCAP) MLSMR high-throughput screening

Target Selectivity: GCAP vs. MMP-14

A critical SAR distinction emerges when comparing the target compound, which features a propylamino spacer between the pyrazolo[1,5-a]pyrimidine core and the morpholine ring, with its direct-morpholine congener, 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (BDBM48274), in which the morpholine is attached directly to the 7‑position via an N–C bond. In MLSMR profiling, BDBM39598 (target) was active against GCAP (IC₅₀ = 9.99 × 10⁵ nM), whereas BDBM48274 (direct-morpholine comparator) was inactive against GCAP but instead inhibited matrix metalloproteinase‑14 (MMP‑14) with an EC₅₀ of 3.57 × 10³ nM (3.57 µM) [1][2]. The presence or absence of the propylamino linker thus determines which protein target is engaged—an allosteric-pocket-compatible basic amine (GCAP) versus a catalytic-zinc-chelating morpholine (MMP‑14). No cross-target overlap was observed in the publicly deposited datasets, confirming that the two compounds are not functionally redundant [3].

Target engagement shift
Head-to-head
GCAP active (target) · MMP‑14 active (direct‑morpholine) – no overlap
Propylamino linker presence determines target protein selectivity.
No cross‑target activity observed in deposited datasets.
Target selectivity Matrix metalloproteinase-14 Alkaline phosphatase

Physicochemical Property Differentiation

The 7‑position substituent critically determines the drug-likeness parameters of pyrazolo[1,5-a]pyrimidin-7-amines. 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (target) possesses 1 hydrogen-bond donor (the secondary amine NH), 5 hydrogen-bond acceptors, 6 rotatable bonds, and an XLogP3 of 2.7 [1]. By contrast, 4-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (BDBM48274, direct-morpholine analog) has 0 hydrogen-bond donors, 5 acceptors, 3 rotatable bonds, and an XLogP3 of 2.9 [2]. The presence of the secondary amine donor in the target compound increases aqueous solubility potential and provides an additional intermolecular interaction point that can be exploited for target binding or salt formation, while the higher rotatable-bond count reflects greater conformational flexibility that may enable the morpholine to sample binding pockets inaccessible to the rigid direct-linked analog. Conversely, the direct-morpholine analog's lower rotatable-bond count and absence of an H‑bond donor favor passive membrane permeability and may reduce P‑glycoprotein recognition, an advantage for cell-based assays requiring high intracellular exposure.

Computed properties
Reported
HBD=1 · HBA=5 · Rot.bonds=6 · XLogP3=2.7
Flexible basic side chain may influence solubility and permeability.
Computed values from PubChem; experimental confirmation advised.
Physicochemical properties Hydrogen-bond donor Lipinski parameters

Class-Level Benchmarking vs. PI4KB Inhibitor

To contextualize the current potency level of 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, it is instructive to compare it against a leading PI4KB inhibitor from the same scaffold class: T‑00127_HEV1 (3-(3,4-dimethoxyphenyl)-2-(substituted)-pyrazolo[1,5-a]pyrimidin-7-amine), which achieves an IC₅₀ of 60 nM against phosphatidylinositol 4-kinase III beta (PI4KB) . While T‑00127_HEV1 is a fully optimized lead with sub‑100 nM biochemical potency, the target compound's micromolar GCAP activity (IC₅₀ = 999 µM) firmly places it in the hit/early‑lead potency range. This ~16,000‑fold gap illustrates the significant optimization potential within the pyrazolo[1,5-a]pyrimidin-7-amine series and reinforces that the morpholinopropylamino analog is a starting scaffold, not a mature drug candidate. Researchers seeking a ready‑made nanomolar PI4KB probe should procure T‑00127_HEV1; conversely, groups interested in novel GCAP inhibitors or in exploring morpholinopropyl SAR have an unoptimized but well‑defined entry point in the target compound [1].

Scaffold potency context
Class-level
GCAP IC₅₀ 999 µM vs. PI4KB inhibitor 60 nM (~16,000‑fold gap)
Target is a starting hit; nanomolar potency requires optimization.
Potency gap reflects different targets and optimization state.
PI4KB inhibition Kinase inhibitor optimization Pyrazolo[1,5-a]pyrimidine scaffold

Application Scenarios for 877781-69-6


GCAP Chemical Biology Probe

With a publicly disclosed IC₅₀ of 999 µM against human GCAP, 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine serves as a defined, albeit moderate-potency, pharmacological tool for studying alkaline phosphatase biology [1]. Its activity is distinct from that of the N‑cyclopentyl and direct‑morpholine analogs, which either exhibit different potencies or target different protein families altogether [2][3]. Researchers investigating GCAP's role in germ cell development or cancer biomarker validation can use this compound as a starting probe, with the understanding that further medicinal chemistry optimization will be required to achieve sub‑micromolar potency.

SAR Exploration of Morpholinopropylamino Side Chain

The target compound's morpholinopropylamino substituent provides a unique combination of a secondary amine hydrogen-bond donor, a flexible three‑carbon linker, and a terminal morpholine ring—features that are absent in closely related analogs such as the direct‑morpholine (CID 3614066) or N‑cyclopentyl (CID 3813473) compounds [1][2]. Medicinal chemistry teams can employ CAS 877781-69-6 as a reference compound for systematic SAR campaigns aimed at understanding how linker length, basicity, and H‑bond donor count affect target selectivity between phosphatases, metalloproteinases, and kinases. The >10‑fold potency differences observed among analogs highlight the sensitivity of this scaffold to side‑chain modifications [3].

ADME Profiling Reference Compound

Because 5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine possesses exactly one hydrogen-bond donor (NH), six rotatable bonds, and a calculated XLogP3 of 2.7, it occupies a specific region of physicochemical space that differs from analogs with zero H‑bond donors or different substituent topology [1]. Discovery teams seeking to establish in‑house ADME structure‑property relationships (SPR) for pyrazolo[1,5-a]pyrimidines can use this compound to probe the impact of the propylamino linker on microsomal stability, CYP inhibition, and passive permeability, thereby generating translatable design principles for future lead optimization.

MLSMR Hit Validation & Chemogenomics Library Expansion

As a compound that emerged from the NIH Molecular Libraries initiative (MLSMR ID MLS000042234), CAS 877781-69-6 is well integrated into public chemogenomics databases including PubChem and BindingDB [1][2]. Academic screening centers and chemical biology core facilities can include it in bespoke kinase/phosphatase‑focused libraries to validate primary HTS hits, benchmark assay performance, or expand the chemical diversity of their in‑house collections with a morpholinopropyl‑substituted pyrazolo[1,5-a]pyrimidine chemotype.

Application
Selection Property
Validation Focus
Phosphatase inhibitor research
GCAP inhibition profile
Assay potency and selectivity review
Scaffold SAR exploration
Morpholinopropyl linker & HBD
Linker‑length and basicity SAR
ADME property reference
HBD, rotatable bonds, XLogP3
Permeability & metabolic stability review
Chemogenomics library inclusion
MLSMR‑annotated GCAP inhibitor
HTS hit validation & diversity
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